1D-1-O-Butyryl-4 6-O-dibenzoyl-myo-ino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the molecular formula C24H26O9 and a molecular weight of 458.46 g/mol It is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes
Preparation Methods
The synthesis of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves multiple steps. The primary synthetic route includes the protection of hydroxyl groups on myo-inositol, followed by selective acylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, benzoyl chloride, and butyric anhydride under controlled temperatures and pH . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has several scientific research applications:
Biology: The compound is employed in the study of cellular processes involving inositol derivatives.
Mechanism of Action
The mechanism of action of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol involves its interaction with specific molecular targets and pathways. It is believed to modulate signal transduction pathways by mimicking natural inositol phosphates. This modulation can affect various cellular processes, including metabolism, cell growth, and differentiation .
Comparison with Similar Compounds
1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol can be compared with other inositol derivatives such as:
- 1,3,5-O-Methylidyne-myo-inositol
- O-tert-Butyl-L-threonine
- myo-Inositol
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
(3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAOQKEMRXFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.